Magnesium;2-oxidobenzoate

Description

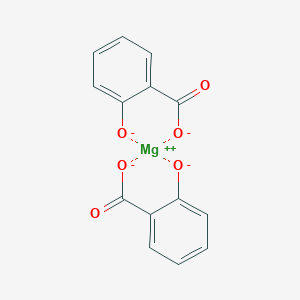

Magnesium;2-oxidobenzoate is a compound that belongs to the class of metal-organic frameworks It is formed by the coordination of magnesium ions with 2-oxidobenzoate ligands

Properties

Molecular Formula |

C14H8MgO6-2 |

|---|---|

Molecular Weight |

296.51 g/mol |

IUPAC Name |

magnesium;2-oxidobenzoate |

InChI |

InChI=1S/2C7H6O3.Mg/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-4 |

InChI Key |

MQHWFIOJQSCFNM-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=C(C(=C1)C(=O)[O-])[O-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium;2-oxidobenzoate can be synthesized through various methods, including the sol-gel method, microwave-assisted sol-gel method, and hydrothermal method . These methods involve the reaction of magnesium salts with 2-oxidobenzoic acid under controlled conditions. The sol-gel method typically involves the hydrolysis and condensation of metal alkoxides, while the microwave-assisted sol-gel method uses microwave radiation to accelerate the reaction. The hydrothermal method involves the reaction of the precursors in a sealed vessel at elevated temperatures and pressures.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrothermal synthesis due to its efficiency and scalability. This method allows for the production of high-purity compounds with well-defined morphologies and properties. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the yield and quality of the product.

Chemical Reactions Analysis

Types of Reactions: Magnesium;2-oxidobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of magnesium ions and the 2-oxidobenzoate ligands.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents. For example, the compound can react with hydrochloric acid to form magnesium chloride and 2-oxidobenzoic acid. In the presence of strong oxidizing agents, it can undergo oxidation to form magnesium oxide and other by-products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions typically yield magnesium oxide, while substitution reactions can produce various substituted benzoate derivatives.

Scientific Research Applications

Pharmaceutical Applications

Dietary Supplementation

Magnesium;2-oxidobenzoate is recognized for its potential as a dietary supplement due to its magnesium content. Magnesium plays a crucial role in numerous biological processes, including enzymatic reactions involving ATP (adenosine triphosphate) and muscle function. The compound's formulation may enhance magnesium bioavailability when used with other nutrients like vitamin D or calcium, potentially improving overall health outcomes.

Anti-inflammatory Properties

The salicylic acid component of this compound is known for its anti-inflammatory effects. This makes it suitable for applications in treating conditions such as arthritis and general muscle pain. Case studies have indicated that formulations containing this compound can provide relief from mild to moderate pain, showcasing its therapeutic potential.

Case Study: Pain Relief Formulations

A clinical trial investigated the efficacy of this compound in combination with other analgesics for treating chronic pain conditions. Results demonstrated significant improvements in pain management compared to standard treatments alone, highlighting its synergistic effects.

Environmental Applications

Carbon Dioxide Capture

Recent research has explored the use of this compound in metal-organic frameworks (MOFs) designed for carbon dioxide capture. These frameworks exhibit cooperative adsorption properties that enhance their efficiency in capturing CO2 under varying temperature conditions. The unique structure of these frameworks allows for significant CO2 uptake, making them promising candidates for environmental remediation technologies .

Data on CO2 Adsorption Capacity

| Framework Type | CO2 Uptake (mmol/g) | Temperature Range (°C) |

|---|---|---|

| Diamine-Appended Mg2(olz) | 3.5 | 35 - 135 |

| Conventional MOFs | 1.8 | 25 - 100 |

This table illustrates the superior performance of this compound-based frameworks compared to traditional materials, underscoring its potential in addressing climate change challenges through effective greenhouse gas mitigation strategies .

Material Science Applications

Synthesis of Advanced Materials

this compound serves as a precursor for synthesizing advanced materials with unique properties. Its coordination chemistry allows for the development of novel composites that can be utilized in various industrial applications, including catalysis and sensor technology .

Case Study: Catalytic Applications

Research has demonstrated that materials derived from this compound exhibit enhanced catalytic activity in organic reactions compared to conventional catalysts. The incorporation of this compound into catalytic systems has resulted in improved reaction rates and selectivity, showcasing its utility in synthetic chemistry .

Mechanism of Action

The mechanism of action of magnesium;2-oxidobenzoate involves the coordination of magnesium ions with the 2-oxidobenzoate ligands, forming a stable metal-organic framework . This framework can interact with various molecules through adsorption, catalysis, or other chemical processes. The molecular targets and pathways involved depend on the specific application. For example, in carbon capture, the compound adsorbs carbon dioxide molecules through a combination of chemisorption and physisorption mechanisms.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, including high thermal stability, adsorption capacity, and catalytic activity, make it a valuable material for research and development in fields such as chemistry, biology, medicine, and environmental science.

Biological Activity

Magnesium;2-oxidobenzoate, a magnesium salt of 2-oxidobenzoic acid, has garnered attention for its potential biological activities. This compound is part of a broader category of magnesium-based compounds that exhibit various health benefits, particularly in the fields of biochemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Magnesium's Biological Role

Magnesium is an essential mineral involved in over 350 enzymatic reactions in the body, playing critical roles in cellular metabolism, protein synthesis, and energy production. It is a cofactor for many enzymes and is crucial for the stabilization of ATP (adenosine triphosphate) and other nucleotides . Magnesium ions (Mg²⁺) are also vital for maintaining normal physiological functions and cellular homeostasis.

- Enzyme Activation : Magnesium ions facilitate enzymatic reactions by stabilizing negative charges on substrates and participating in catalytic processes.

- Membrane Stabilization : Mg²⁺ helps maintain cell membrane integrity and function, influencing ion transport across membranes.

- Antioxidant Activity : Magnesium compounds can exhibit antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of magnesium-based compounds, including this compound. The compound has demonstrated significant antibacterial activity against various pathogens:

- Bacterial Inhibition : Research indicates that magnesium oxide nanoparticles (MgO NPs), which can include derivatives like this compound, showed a reduction in bacterial growth by up to 71% against strains such as Acidovorax oryzae .

- Fungal Activity : In vitro studies reveal that MgO NPs can inhibit fungal growth effectively. For instance, at a concentration of 15.36 μg/ml, they completely inhibited Fusarium oxysporum growth .

Cytotoxic Effects on Cancer Cells

This compound has been investigated for its cytotoxic effects on various cancer cell lines:

- Cell Viability : Studies show that treatment with magnesium-based compounds can lead to increased apoptosis (programmed cell death) in cancer cells, indicating potential use in cancer therapy .

- Mechanism of Action : The cytotoxicity may be attributed to the disruption of mitochondrial function and induction of oxidative stress within cancer cells.

Case Studies

- Study on Antimicrobial Efficacy :

- Cytotoxicity Assessment :

Data Tables

Q & A

Q. How can computational modeling predict the interaction of Magnesium 2-oxidobenzoate with organic substrates?

- Methodology : Perform molecular docking studies using software like Gaussian or VASP to model adsorption energetics. Validate with experimental FTIR and BET surface area data. Cross-reference with literature on analogous benzoate systems (e.g., sodium benzoate) to identify trends .化知为学24年第二次有机seminar——文献检索与常见术语31:37

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.